Corynoxine

Autophagy mTOR signaling Neurodegeneration

Corynoxine (C22H28N2O4, MW 384.47) is a tetracyclic oxindole alkaloid from Uncaria species that induces autophagy exclusively through Akt/mTOR pathway inhibition—mechanistically distinct from its enantiomer corynoxine B, which targets HMGB1-Beclin1 independently of mTOR. At 6.25–25 μM, it elevates LC3-II in neuronal cells and promotes clearance of both wild-type and A53T mutant α-synuclein. Demonstrates in vivo neuroprotection in dual rotenone-induced PD models and TFEB/TFE3-mediated Aβ clearance in 5xFAD AD mice. DMSO-soluble (≥100 mg/mL). Supplied as ≥98% pure powder. The definitive tool for mTOR-dependent autophagy research in neurodegeneration.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 6877-32-3
Cat. No. B600272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoxine
CAS6877-32-3
SynonymsCorynoxine; Corynoxine A; Corynoxine, 99.5%; (16E)-16,17-Didehydro-17-methoxy-2-oxocorynoxan-16-carboxylic acid methyl ester; Corynoxan-16-carboxylicacid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (16E)-
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1
InChIKeyDAXYUDFNWXHGBE-NRAMRBJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynoxine (CAS 6877-32-3): Scientific Procurement and Key Characterization Data


Corynoxine (Cory) is a tetracyclic oxindole alkaloid (molecular formula C22H28N2O4, MW 384.47) isolated from the hooks and leaves of Uncaria macrophylla and Uncaria rhynchophylla (Rubiaceae) [1]. It is structurally characterized as an enantiomer of corynoxine B (Cory B), with established commercial availability from multiple vendors at purity grades ≥98% . Corynoxine functions as a natural autophagy enhancer that promotes α-synuclein clearance via the Akt/mTOR pathway [2][3]. The compound is soluble in DMSO (≥100 mg/mL) and is supplied as a free base or hydrochloride salt for research applications .

Corynoxine vs. In-Class Alkaloids: Why Structural Similarity Does Not Equal Functional Equivalence


Although corynoxine (Cory) shares high structural similarity with its enantiomer corynoxine B (Cory B) and other Uncaria-derived oxindole alkaloids including rhynchophylline, isorhynchophylline, corynoxeine, and isocorynoxeine [1], substitution without experimental validation is scientifically unsound. These compounds exhibit mechanistically distinct autophagy induction pathways: Cory enhances autophagy via inhibition of the Akt/mTOR signaling cascade, whereas Cory B targets the HMGB1-Beclin1 interaction independently of mTOR modulation [2][3]. Furthermore, the four major rhynchophylline-type alkaloids demonstrate differential pharmacological effects on the nervous system [1]. In pancreatic cancer models, Cory and Cory B exhibit comparable gemcitabine-sensitizing activity, but in neuronal autophagy and α-synuclein clearance contexts, their mechanistic divergence translates to distinct pathway activation profiles that preclude generic interchange [2][4].

Corynoxine (CAS 6877-32-3): Head-to-Head Comparative Evidence for Scientific Selection


Mechanistic Differentiation: Corynoxine vs. Corynoxine B in Autophagy Induction Pathway

In a direct head-to-head mechanistic comparison, corynoxine (Cory) induces autophagy through a pathway distinct from its enantiomer corynoxine B (Cory B). Cory treatment reduces levels of phospho-Akt, phospho-mTOR, and phospho-p70 S6 kinase, demonstrating mTOR pathway inhibition, whereas Cory B induces autophagy independently of mTOR modulation via targeting HMGB1-Beclin1 interaction [1][2]. This mechanistic divergence is supported by network-based kinome activity profiling (iKAP) that computationally distinguishes the kinase targets of Cory and Cory B [3].

Autophagy mTOR signaling Neurodegeneration Mechanism of action

In Vivo Neuroprotective Efficacy: Corynoxine in Rotenone-Induced Parkinson's Disease Models

In two distinct rotenone-induced animal models of Parkinson's disease, Cory demonstrated statistically significant neuroprotective effects. In a systemic low-dose rotenone mouse model and a stereotaxic rotenone infusion rat model targeting the substantia nigra pars compacta, Cory treatment improved motor dysfunction, prevented tyrosine hydroxylase (TH)-positive neuronal loss, decreased α-synuclein aggregates, and diminished neuroinflammation [1]. While no direct in vivo comparator data against Cory B exists in this specific rotenone model, in Drosophila fat bodies, Cory promotes autophagosome formation in vivo [2].

Parkinson's disease Neuroprotection In vivo efficacy α-Synuclein

LC3-II Autophagy Marker Induction: Dose-Response Comparison

Corynoxine dose-dependently increases LC3-II expression, an established autophagy-specific marker, across multiple neuronal cell lines. At concentrations ranging from 6.25 to 25 μM, Cory treatment for 6-12 hours elevates LC3-II levels in both N2a and SH-SY5Y cells [1]. This dose-response profile is paralleled by increased lysosomal enzyme cathepsin D activity [1]. Comparable LC3-II induction data for Cory B is reported in the same cell lines [2], indicating similar potency in autophagy marker elevation but with the mechanistic distinction documented in Evidence Item 1.

Autophagy LC3-II Dose-response Neuronal cells

α-Synuclein Clearance: Wild-Type and A53T Mutant Degradation

At 25 μM concentration, Cory promotes the degradation of both wild-type (WT) and A53T mutant α-synuclein in inducible PC12 cells via autophagy induction [1][2]. This dual clearance capability is relevant for Parkinson's disease research, as the A53T mutation is a well-established familial PD variant. Cory B has also been reported to promote α-syn clearance in cell models and in 2-, 10-, and 15-month-old transgenic mice [3][4], but the underlying signaling mechanism differs (mTOR-dependent for Cory vs. HMGB1-mediated for Cory B).

α-Synuclein Parkinson's disease Protein clearance Autophagy

Neuroinflammation Modulation: NO Production Inhibition in Microglia

In a class-level analysis of Uncaria rhynchophylla alkaloids, corynoxeine (structurally closely related to corynoxine) demonstrated inhibitory activity on LPS-induced NO release in primary cultured rat cortical microglia with an IC50 range of 13.7-19.0 μM [1]. This activity is shared among rhynchophylline-type alkaloids bearing a C-16 carboxylic ester group (corynoxeine, isocorynoxeine, rhynchophylline, isorhynchophylline), whereas compounds with a C-16 carboxylic acid group exhibited only weak inhibition (IC50 >100 μM) [1]. While direct NO inhibition data for corynoxine is not reported in this assay, its structural classification as a C-16 ester-containing tetracyclic oxindole alkaloid supports class-level inference of comparable neuroinflammation-modulating activity. This contrasts with in vivo data showing Cory diminishes neuroinflammation in rotenone-induced PD models [2].

Neuroinflammation Microglia NO inhibition Immunomodulation

Corynoxine (CAS 6877-32-3): Evidence-Based Research and Industrial Application Scenarios


Parkinson's Disease Research: mTOR-Dependent α-Synuclein Clearance Studies

Corynoxine is optimally suited for Parkinson's disease research requiring mTOR-dependent autophagy induction with validated α-synuclein clearance. At 25 μM, Cory promotes degradation of both wild-type and A53T mutant α-synuclein in inducible PC12 cells [1]. In vivo, Cory demonstrates neuroprotective effects in two distinct rotenone-induced PD animal models, improving motor dysfunction, preventing TH-positive neuronal loss, decreasing α-synuclein aggregates, and diminishing neuroinflammation [2]. Researchers seeking a mechanistically distinct alternative to mTOR-independent autophagy inducers (e.g., corynoxine B) should prioritize Cory for Akt/mTOR pathway-focused studies.

Alzheimer's Disease Research: TFEB/TFE3-Mediated Autophagy and Aβ Pathology

Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer's disease models. In 5xFAD transgenic mice, Cory treatment improves learning and memory function, increases neuronal autophagy and lysosomal biogenesis, and reduces pathogenic APP-CTFs levels [3]. This TFEB/TFE3 activation profile distinguishes Cory's autophagy-enhancing mechanism and supports its application in AD research focused on transcription factor-mediated lysosomal biogenesis and amyloid-β clearance. The compound's dual relevance to both PD and AD pathology positions it for cross-neurodegenerative disease investigations.

Autophagy Pathway Comparative Pharmacology: mTOR-Dependent vs. mTOR-Independent Mechanisms

Corynoxine serves as a critical tool compound for comparative autophagy research due to its well-characterized mechanistic divergence from its enantiomer corynoxine B. Cory induces autophagy through Akt/mTOR pathway inhibition (reduced phospho-Akt, phospho-mTOR, phospho-p70 S6K), whereas Cory B targets HMGB1-Beclin1 interaction independently of mTOR modulation [1][4]. This pair of enantiomers enables side-by-side investigation of mTOR-dependent versus mTOR-independent autophagy induction in neuronal systems. At concentrations of 6.25-25 μM, Cory provides reproducible LC3-II elevation in N2a and SH-SY5Y cells [1], making it suitable for dose-response autophagy studies requiring mTOR pathway engagement.

Drug Discovery and Preclinical Development: Natural Product-Derived Autophagy Enhancer Lead

Corynoxine represents a natural product-derived lead compound for autophagy enhancer development programs targeting neurodegenerative diseases. Its isolation from Uncaria species [1], defined chemical structure (tetracyclic oxindole alkaloid, C22H28N2O4, MW 384.47) , and commercial availability at high purity (≥98-99.58%) support its use in medicinal chemistry optimization, structure-activity relationship (SAR) studies, and preclinical candidate profiling. The compound's in vivo efficacy in multiple PD animal models [2] and AD models [3] provides a validated starting point for lead optimization programs. Solubility in DMSO (≥100 mg/mL) facilitates formulation for in vitro and in vivo studies.

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48 linked technical documents
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